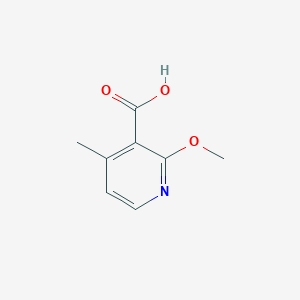

2-Methoxy-4-methylnicotinic acid

Description

Contextualizing 2-Methoxy-4-methylnicotinic Acid within Pyridine (B92270) Carboxylic Acid Chemistry

This compound is a distinct member of the pyridine carboxylic acid family. Its structure is characterized by a pyridine ring, a six-membered heterocycle containing one nitrogen atom, substituted with a carboxylic acid group at the 3-position, a methoxy (B1213986) group at the 2-position, and a methyl group at the 4-position. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential interactions. The presence of the electron-donating methoxy and methyl groups, alongside the electron-withdrawing carboxylic acid group, creates a nuanced electronic environment within the pyridine ring, making it a valuable substrate for further chemical transformations.

Overview of Heterocyclic Building Blocks in Modern Organic Synthesis

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental building blocks in organic synthesis. They are integral to the structure of many natural products, pharmaceuticals, and advanced materials. Pyridine derivatives, such as this compound, are particularly important heterocyclic building blocks. Their utility stems from the reactivity of the pyridine ring and the ability to introduce a variety of functional groups at different positions. This modularity allows chemists to construct complex molecular architectures with a high degree of control, paving the way for the discovery of new compounds with tailored functionalities. The strategic use of such building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient and targeted synthesis of complex molecules.

Historical Development and Evolution of Synthetic Strategies for Nicotinic Acid Analogues

The synthesis of nicotinic acid and its analogues has evolved significantly over the years. Early methods often relied on harsh reaction conditions and offered limited control over regioselectivity. However, the advent of modern synthetic methodologies has revolutionized the field. Techniques such as cross-coupling reactions, directed ortho-metalation, and various cyclization strategies have provided chemists with powerful tools to construct highly functionalized nicotinic acid derivatives with precision. For instance, the synthesis of substituted nicotinic acids can now be achieved through multi-step reaction sequences that allow for the sequential introduction of different functional groups onto the pyridine ring. This progress has been instrumental in expanding the library of available nicotinic acid analogues, including compounds like this compound, for exploration in diverse areas of chemical research. A Chinese patent, for example, describes a preparation method for 2-methyl nicotinate, a key intermediate for 2-methylnicotinic acid, which involves the reaction of 1,1,3,3-tetramethoxypropane (B13500) or 1,1,3,3-tetraethoxypropane (B54473) with a β-aminocrotonic acid ester. google.com This method is highlighted for its improved safety and suitability for industrial production, with reported yields of over 65% and product purity exceeding 98%. google.com

Chemical and Physical Properties

The specific properties of this compound are detailed in the table below, providing a snapshot of its key chemical identifiers and characteristics.

| Property | Value | Source |

| IUPAC Name | 2-methoxy-4-methylpyridine-3-carboxylic acid | uni.lu |

| CAS Number | 1211516-03-8 | bldpharm.combuyersguidechem.com |

| Molecular Formula | C8H9NO3 | uni.lubldpharm.com |

| Molecular Weight | 167.16 g/mol | bldpharm.com |

| SMILES | COC1=C(C(=O)O)C(C)=CC=N1 | uni.lubldpharm.com |

| InChI | InChI=1S/C8H9NO3/c1-5-3-4-9-7(12-2)6(5)8(10)11/h3-4H,1-2H3,(H,10,11) | uni.lu |

| InChIKey | JSJYKCPZTCZTII-UHFFFAOYSA-N | uni.lu |

Detailed Research Findings

While specific research applications for this compound are not extensively detailed in publicly available literature, its structural motifs are present in related compounds that have been the subject of scientific investigation. For example, the nicotinic acid framework is a key component in medicinal chemistry research. The synthesis and applications of related compounds, such as methyl 2-methoxy-4-methylnicotinate, have been documented in scientific literature and patents, indicating its relevance in both academic and industrial research. evitachem.com This ester derivative is primarily studied for its potential applications in medicinal chemistry and as a precursor in organic synthesis. evitachem.com

Furthermore, research into related nicotinonitrile compounds, such as 2-methoxy-4,6-diphenylnicotinonitrile, has involved advanced analytical techniques like X-ray diffraction and density functional theory (DFT) to understand their molecular and crystal structures. nih.gov These studies provide insights into the electronic properties and reactivity of the substituted pyridine ring, which can be extrapolated to understand the potential behavior of this compound in various chemical reactions. nih.gov

Propriétés

IUPAC Name |

2-methoxy-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-9-7(12-2)6(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJYKCPZTCZTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255952 | |

| Record name | 2-Methoxy-4-methyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211516-03-8 | |

| Record name | 2-Methoxy-4-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211516-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-methyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2 Methoxy 4 Methylnicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for the derivatization of 2-Methoxy-4-methylnicotinic acid. Key reactions include esterification and amide bond formation, which are fundamental in modifying the compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

For substrates that may be sensitive to strong acidic conditions, milder methods are employed. The Steglich esterification, for instance, utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for the esterification of sterically hindered alcohols or acid-labile substrates. Another efficient reagent for the esterification of carboxylic acids is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates the reaction with alcohols in the presence of a base like N-methylmorpholine. A study on the synthesis of methyl 2-methoxy-4-methylnicotinate, the methyl ester of the title compound, suggests a common synthetic route involving the reaction of 2-methoxy-4-methylpyridine (B11731) with methyl chloroformate under basic conditions.

Amide Bond Formation: The carboxylic acid can also be converted to an amide by reaction with an amine. Similar to esterification, this transformation often requires the activation of the carboxylic acid. Coupling agents like DCC or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP, are frequently used to facilitate the formation of the amide bond. Solvent-free procedures using methoxysilanes as coupling agents have also been developed for amide bond formation, offering a more environmentally friendly alternative.

Table 1: Common Reagents for Carboxylic Acid Derivatization

| Reaction Type | Reagent(s) | Conditions | Product |

| Fischer-Speier Esterification | Alcohol, H₂SO₄ or TsOH | Heat, often with excess alcohol | Ester |

| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature | Ester |

| Amide Formation | Amine, DCC/EDCI, HOBt | Room temperature | Amide |

| Amide Formation | Amine, Methoxysilanes | Solvent-free | Amide |

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the 2-position of the pyridine (B92270) ring is generally stable but can be cleaved under specific conditions to yield the corresponding 2-hydroxypyridine (B17775) derivative. This O-demethylation is a key transformation for introducing a hydroxyl group, which can then be further functionalized.

Common reagents for the demethylation of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and Brønsted acids such as hydrobromic acid (HBr). BBr₃ is a powerful reagent that forms a complex with the ether oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group. The reaction is typically performed at low temperatures and then allowed to warm to room temperature. Demethylation with 47% HBr often requires heating the substrate with the acid, sometimes in the presence of a solvent like acetic acid.

Alternative

Structure Activity Relationship Sar Investigations of 2 Methoxy 4 Methylnicotinic Acid Derivatives

Impact of Substituent Variations on Chemical and Biological Activity

Substituent changes on the core structure of 2-methoxy-4-methylnicotinic acid are fundamental to modulating its activity. The nature, size, and position of these substituents dictate the compound's interaction with biological targets.

While specific research directly comparing the positional isomers of the methyl group on 2-methoxynicotinic acid is limited, the principles of medicinal chemistry suggest that its location is critical. The position of the methyl group influences the molecule's electron density distribution and steric hindrance, which can affect its binding affinity to target proteins. For instance, moving the methyl group from the C4 position to the C5 or C6 position would alter the steric environment around the carboxylic acid and methoxy (B1213986) functional groups. This repositioning can impact how the molecule fits into a protein's binding pocket and its ability to form key interactions.

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a common strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. Halogenation can affect a molecule's binding affinity, metabolic stability, and membrane permeability. Studies on various heterocyclic compounds show that halogen substituents can increase binding interactions through hydrophobic forces and the formation of halogen bonds. researchgate.net The strength of these interactions often increases with the atomic number of the halogen. researchgate.net

In the context of nicotinamide (B372718) derivatives, halogen atoms can form structure-directing intermolecular interactions. nih.gov For example, bromine and iodine are capable of forming halogen bonds with oxygen atoms, which can help stabilize a compound within a protein's active site. nih.gov The substitution of a hydrogen atom with a halogen can therefore introduce new, favorable interactions or alter existing ones, potentially leading to increased biological activity. nih.gov

Table 1: Properties and Interaction Potential of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Potential for Halogen Bonding |

|---|---|---|---|

| Fluorine (F) | 3.98 | 1.47 | Weak |

| Chlorine (Cl) | 3.16 | 1.75 | Moderate |

| Bromine (Br) | 2.96 | 1.85 | Strong |

Role of Functional Group Modifications in Modulating Interactions

Modifying the primary functional groups of this compound—the carboxylic acid and the methoxy group—is a key strategy for tuning its properties. Research on other nicotinic acid derivatives has shown that such modifications significantly impact biological activity. mdpi.com

The carboxylic acid group is a crucial hydrogen bond donor and acceptor. Converting it into an ester, such as methyl 2-methoxy-4-methylnicotinate evitachem.com, or an amide removes its acidic proton and alters its hydrogen bonding capacity. An ester can only act as a hydrogen bond acceptor, while an amide retains both donor and acceptor capabilities, but with different electronic and steric properties compared to the carboxylic acid. These changes directly influence how the molecule interacts with biological targets. For example, a study on thionicotinic acid derivatives demonstrated that the acid, amide, and nitrile analogs exhibited different levels of vasorelaxant and antioxidant activities, highlighting the critical role of the C3 functional group. mdpi.com

Table 2: Comparison of Functional Group Properties

| Functional Group | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Acidity/Basicity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Yes | Yes | Acidic |

| Ester (-COOR) | No | Yes | Neutral |

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule can orient itself to bind to a receptor or enzyme. Conformational analysis of nicotinic acid derivatives can be performed using techniques like X-ray diffraction and sophisticated computational methodologies such as Density Functional Theory (DFT). nih.gov

Studies on related molecules, such as 2-methoxy-4,6-diphenylnicotinonitrile, reveal that the spatial arrangement of the rings and substituents is key to understanding activity. nih.gov The dihedral angle, which measures the rotation between the pyridine (B92270) core and its substituents, is a crucial parameter. A relatively flat, coplanar structure might facilitate optimal π–π stacking interactions with aromatic residues in a protein's binding site. nih.gov

Theoretical conformational analysis of similar compounds has shown that molecules can exist in different stable conformations, such as s-cis and s-trans conformers. ufms.br The relative stability of these conformers, and the energy barrier between them, can be influenced by substituents. The most stable conformation is the one that will likely bind to a biological target, and understanding its electronic and steric properties can provide a rationale for the compound's activity. ufms.br The flexibility of the molecular skeleton is also a key factor; for instance, ring systems are often flexible unless a bulky substituent is present, which can lock the molecule into a specific, more rigid conformation. rsc.org

Spectroscopic and Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the characterization of 2-methoxy-4-methylnicotinic acid. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus, allowing for the assignment of specific protons and carbons within the molecule.

In the ¹H-NMR spectrum, the aromatic protons on the pyridine (B92270) ring typically appear as distinct signals, with their chemical shifts and coupling patterns providing information about their relative positions. The protons of the methoxy (B1213986) and methyl groups appear as singlets in characteristic upfield regions. For instance, the methoxy group protons are generally found at a different chemical shift than the methyl group protons due to the differing electronic effects of the adjacent oxygen and the aromatic ring.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

This table presents predicted NMR data, which may vary from experimental values depending on the solvent and other experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 110 - 160 |

| Methoxy (OCH₃) | ~3.9 | ~55 |

| Methyl (CH₃) | ~2.4 | ~20 |

| Carboxylic Acid (COOH) | 10 - 13 | 165 - 185 |

Note: The data in this table is predictive and serves as a general guide. Actual experimental values can differ.

While ¹H and ¹³C NMR provide foundational structural information, more complex NMR experiments are employed to gain deeper mechanistic insights into reactions involving this compound. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. ipb.pt These methods reveal correlations between nuclei, helping to piece together the connectivity of the molecule. For example, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can show long-range couplings between protons and carbons, confirming the placement of the methoxy and methyl groups relative to the carboxylic acid on the pyridine ring.

Furthermore, advanced NMR techniques can be used to study reaction kinetics, identify transient intermediates, and elucidate reaction pathways. By monitoring the changes in the NMR spectrum over time, researchers can understand how this compound is transformed in a chemical reaction.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of this compound and in obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. measurlabs.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.net For this compound (C₈H₉NO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. nih.govnist.gov This capability is crucial for confirming the identity of a synthesized compound and for identifying unknown metabolites or degradation products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures containing this compound. nih.govnih.gov The liquid chromatograph separates the components of a mixture, and the mass spectrometer then provides mass information for each separated component. LC-MS is widely used in metabolic studies to detect and quantify this compound and its metabolites in biological samples. nih.govnih.gov The retention time from the LC and the mass spectrum from the MS together provide a high degree of specificity for analyte identification. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry, particularly for polar molecules like this compound. nih.gov In ESI-MS, a solution of the analyte is passed through a high-voltage needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer. ESI is particularly well-suited for LC-MS applications and can be operated in either positive or negative ion mode. mdpi.com For this compound, positive ion mode would likely show the protonated molecule [M+H]⁺, while negative ion mode would show the deprotonated molecule [M-H]⁻. uni.lu This technique is highly sensitive and allows for the detection of low concentrations of the compound. mdpi.com

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion Type | Adduct | Predicted m/z |

| Positive Ion | [M+H]⁺ | 168.0655 |

| Positive Ion | [M+Na]⁺ | 190.0474 |

| Negative Ion | [M-H]⁻ | 166.0509 |

Note: The data in this table is based on the exact mass of the most common isotopes and is predictive. Experimental results may show additional adducts or fragments depending on the ionization method and experimental conditions. uni.lu

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of this compound by examining the vibrations of its constituent chemical bonds. nih.govmdpi.com These techniques provide a unique "fingerprint" of the molecule, allowing for its identification and the characterization of its functional groups. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation at various frequencies, corresponding to the vibrational modes of the molecule. The resulting spectrum displays a series of absorption bands, each indicative of a specific bond or functional group. For compounds structurally related to this compound, such as other pyridine derivatives, characteristic bands are observed. For instance, the C-C stretching vibrations within the pyridine ring typically appear in the 1650-1400 cm⁻¹ region. researchgate.net The presence of a carboxylic acid group would be identified by a strong, broad O-H stretching band and a C=O stretching band. The methoxy group would exhibit characteristic C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, revealing vibrational modes that may be weak or absent in the IR spectrum. researchgate.net For pyridine derivatives, Raman spectra can further confirm the C-C stretching vibrations, with observed bands for a related compound at 1744, 1601, and 1503 cm⁻¹. researchgate.net The combination of both IR and Raman data allows for a more complete and confident assignment of the vibrational modes of this compound. researchgate.net

A theoretical and experimental study on the related molecule 2-methoxy-6-methyl pyridine provides insight into the expected vibrational frequencies. The table below summarizes key observed and calculated vibrational modes that are relevant for interpreting the spectra of this compound. researchgate.net

Table 1: Selected Vibrational Frequencies for a Structurally Related Pyridine Derivative

| Vibrational Mode | FT-IR (cm⁻¹) Observed | FT-Raman (cm⁻¹) Observed |

|---|---|---|

| C-C Stretching | 1753, 1612 | 1744, 1601, 1503 |

| Ring In-plane Bending | 888 | - |

Data derived from studies on 2-methoxy-6-methyl pyridine. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Quantification

UV-Vis spectroscopy is a valuable technique for investigating the electronic structure of this compound and for its quantification in solution. This method measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV spectrum of a compound is directly related to its electronic transitions. For aromatic and heteroaromatic compounds like this compound, these transitions are typically π → π* and n → π*. The position and intensity of the absorption maxima (λ_max) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. In a study of a related new derivative of 2-methoxy-6-methyl-3,4-pyridinedicarboxyimide, specific absorption coefficients were determined in 0.01 mole/L HCl at analytical wavelengths of 225, 285, and 350 nm. ptfarm.pl The UV spectrum of this related compound in hydrochloric acid showed distinct absorption peaks. ptfarm.pl This information is instrumental in developing quantitative analytical methods, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinic acid derivatives. researchgate.net It offers high resolution, speed, and sensitivity for both qualitative and quantitative analysis. In a typical reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of a related 2-methoxy-6-methyl-pyridine derivative, an RP-HPLC method was developed using an octadecyl column (LiChrosorb® 100 RP-18) with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 2. ptfarm.pl UV detection was employed at 239 nm. ptfarm.pl This method proved effective for separating the parent compound from its degradation products. ptfarm.pl The retention time of a compound is a characteristic parameter under specific chromatographic conditions. For instance, in the analysis of the aforementioned derivative, the retention time was approximately 15.0 minutes, while its degradation products eluted much earlier. ptfarm.pl The precision and accuracy of HPLC methods are critical and are typically validated to ensure reliable results. ptfarm.pl

Table 2: HPLC Retention Data for a Related Pyridine Derivative and its Degradation Products

| Compound | Retention Time (min) |

|---|---|

| Compound II (Parent) | 15.0 |

| Degradation Product IIA | 4.8 |

| Degradation Product IIB | 3.7 |

| Degradation Product IIC(IID) | 2.3 |

Data from a study on a derivative of 2-methoxy-6-methyl-3,4-pyridinedicarboxyimide. ptfarm.pl

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to convert them into more volatile forms, such as methyl esters. uark.edu

In the analysis of dihalonicotinic acids, a method involving esterification with diazomethane (B1218177) to form the corresponding methyl esters was found to be quantitative and suitable for GC analysis. uark.edu The resulting methyl esters were then separated on a capillary column and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). This approach provided excellent resolution of the ester peaks with a short analysis time, with all six methyl dihalonicotinates eluting within nineteen minutes. uark.edu GC-MS is particularly valuable as it provides not only retention time data but also mass spectra of the eluted components, aiding in their structural identification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and purity assessment of organic compounds. nih.gov It involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase. utexas.edu

The separation is based on the differential adsorption of the compounds onto the stationary phase. Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower retention factor (Rf) value. utexas.edu For the analysis of a related 2-methoxy-6-methyl-pyridine derivative, TLC was used to separate the compound from its five decomposition products using a mobile phase of butanol, acetic acid, and water. ptfarm.pl Visualization of the separated spots can be achieved under UV light or by using specific staining reagents. illinois.edu

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. This method is particularly useful for the analysis of charged molecules like carboxylic acids. In-line solid-phase extraction (SPE) can be coupled with CE to pre-concentrate the sample, thereby enhancing the sensitivity of the method. For instance, a packed-silica C18 SPE was used for in-line pre-concentration in the CE analysis of other compounds, achieving significant pre-concentration factors. nih.gov While specific applications of CE for this compound are not detailed in the provided context, the technique's applicability to similar charged analytes suggests its potential for high-resolution separation and analysis of this compound.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jocpr.com It is widely employed to predict molecular geometries, vibrational frequencies, and energies. jocpr.comnih.gov

For a molecule like 2-Methoxy-4-methylnicotinic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine its optimized geometry and electronic properties. jocpr.com A study on the analogous compound, 6-methylnicotinic acid, revealed that its crystal structure is stabilized by intermolecular O-H--N and C-H--O hydrogen bonds. jocpr.com Similar interactions would be expected for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter for assessing the chemical reactivity and stability of a molecule. epstem.net A larger HOMO-LUMO gap implies higher stability and lower reactivity. epstem.net

In the computational analysis of 6-methylnicotinic acid, the HOMO-LUMO energy gap was calculated, providing insights into its electronic stability. jocpr.com It is anticipated that this compound would exhibit a comparable HOMO-LUMO gap, indicative of a stable molecular structure.

Table 1: Calculated Energy Parameters for 6-methylnicotinic acid (Analogue to this compound)

| Parameter | Value (a.u.) |

| Total Energy | -512.98 |

| HOMO Energy | -0.25 |

| LUMO Energy | -0.07 |

| HOMO-LUMO Gap | 0.18 |

Data derived from computational studies on 6-methylnicotinic acid. jocpr.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. jocpr.comresearchgate.net It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (colored in blue) are prone to nucleophilic attack.

For this compound, the MEP surface would likely show the most negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, indicating these as the primary sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid would exhibit a region of high positive potential, making it a likely site for nucleophilic attack. A computational study on 6-methylnicotinic acid confirmed a similar distribution of electrostatic potential. jocpr.com

Prediction of Reactivity and Mechanistic Pathways

The reactivity of a molecule and the pathways of its reactions can be predicted using computational methods that analyze its electronic structure and energy profile. researchgate.net Global reactivity descriptors, derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. researchgate.net

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A higher hardness value, associated with a larger HOMO-LUMO gap, indicates greater stability. epstem.net

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Studies on related nicotinic acid derivatives have utilized these descriptors to understand their reactivity. epstem.net For this compound, the presence of the electron-donating methoxy (B1213986) and methyl groups, along with the electron-withdrawing carboxylic acid group, would create a nuanced reactivity profile that could be precisely detailed through such calculations.

Kinetic studies on related compounds, such as the oxidation of microcystins to form 2-methyl-3-methoxy-4-phenylbutanoic acid, demonstrate how reaction conditions influence mechanistic pathways. jhuapl.edu Similar computational and experimental approaches could elucidate the reaction mechanisms involving this compound.

Non-Linear Optical (NLO) Properties Calculations (e.g., Dipole Moment, Polarizability)

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. jhuapl.edunih.gov The NLO response of a molecule is governed by its molecular polarizability (α) and first-order hyperpolarizability (β). DFT calculations are a reliable method for predicting these properties. jocpr.com

The dipole moment and polarizability of 6-methylnicotinic acid have been calculated, providing a basis for estimating these properties for this compound. jocpr.com The presence of donor and acceptor groups in a molecule can enhance its NLO properties. In this compound, the interplay between the electron-donating methoxy and methyl groups and the pyridine ring system could lead to notable NLO characteristics. A comprehensive computational analysis would be required to quantify these properties accurately.

Table 2: Calculated NLO Properties for 6-methylnicotinic acid (Analogue to this compound)

| Property | Value |

| Dipole Moment (Debye) | 2.59 |

| Mean Polarizability (α) | - |

| First Static Hyperpolarizability (β) | - |

Data derived from computational studies on 6-methylnicotinic acid. jocpr.com Specific values for α and β were not detailed in the reference.

Applications in Medicinal and Pharmaceutical Chemistry Research

Utility as a Versatile Intermediate and Building Block in Drug Synthesis

2-Methoxy-4-methylnicotinic acid and its derivatives are valuable intermediates in the synthesis of more complex molecules. evitachem.comresearchgate.net For instance, methyl 2-methoxy-4-methylnicotinate, a closely related compound, serves as a precursor in various chemical reactions. evitachem.com The synthesis of this ester often involves the reaction of a nicotinic acid derivative with methanol. evitachem.com The structural framework of this compound, featuring methoxy (B1213986), methyl, and carboxylic acid groups on a pyridine (B92270) ring, provides multiple reactive sites for chemical modification. This allows for its use as a foundational scaffold to construct a variety of more elaborate molecules with potential therapeutic properties.

The strategic placement of the methoxy and methyl groups can influence the electronic properties and reactivity of the pyridine ring, guiding the course of subsequent synthetic transformations. The carboxylic acid function is a particularly useful handle for creating amide bonds, esters, and other functional groups commonly found in drug molecules. This versatility makes this compound a desirable starting material for medicinal chemists exploring new chemical entities.

Design Strategies for Modulating Biological Activity

The development of new drugs often involves optimizing a lead compound to enhance its desired effects while minimizing side effects. Strategies such as retrometabolic drug design and the creation of specific analogues are employed to achieve this.

Retrometabolic Drug Design Approaches

Retrometabolic drug design is a strategy that aims to create safer drugs by designing molecules that are predictably metabolized to inactive forms after they have produced their therapeutic effect. wikipedia.orgnih.gov This approach focuses on improving the therapeutic index, which is the ratio of a drug's beneficial activity to its toxicity. nih.govazolifesciences.com The core idea is to build into the drug's structure a metabolic "weak spot" that allows for a controlled, one-step inactivation process. nih.gov This contrasts with traditional drug metabolism, which can sometimes lead to the formation of reactive or toxic intermediates. nih.gov

While direct research linking this compound to retrometabolic design is not extensively documented in the provided results, its structural features are amenable to such an approach. For example, the methoxy group could potentially be a site for metabolic cleavage, leading to a less active hydroxy derivative. The principles of retrometabolic design could guide the modification of this compound to create "soft drugs" that are active at their target but are quickly and safely eliminated from the body. researchgate.net

Research on Enzyme Inhibition and Modulation Potential

The structural motifs present in this compound suggest its potential as a modulator of enzyme activity. The pyridine core is a well-established pharmacophore in many enzyme inhibitors.

For example, research on 2-hydroxy-4-methylnicotinic acid, a related compound, indicates that it may act by inhibiting enzymes involved in inflammatory processes. benchchem.com The hydroxyl and carboxyl groups are thought to be crucial for its binding affinity and specificity to these targets. benchchem.com Given the structural similarity, it is plausible that this compound could also interact with various enzymes. The methoxy group, while different from a hydroxyl group, can still participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site.

Exploration in Antimicrobial and Antioxidant Research

Antimicrobial Research

Derivatives of nicotinic acid have been investigated for their potential antimicrobial properties. benchchem.com For example, some studies have focused on the synthesis of compounds that disrupt bacterial cell wall synthesis. benchchem.com Research into other heterocyclic compounds has also shown promise in developing new antibacterial agents. A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant strains. nih.gov

While direct studies on the antimicrobial activity of this compound are not detailed in the search results, the broader context of research on related structures suggests this as a potential area of investigation. The combination of natural compounds with existing antibiotics is also an area of active research to combat antibiotic resistance. xjtu.edu.cn

Antioxidant Research

The antioxidant potential of phenolic and methoxyphenolic compounds has been a subject of interest. For instance, dimers of p-cresol (B1678582) and p-methoxyphenol have been synthesized and shown to possess radical-scavenging activity. mdpi.com Furthermore, methylated and acetylated derivatives of natural bromophenols have been found to ameliorate oxidative damage in cells. nih.gov

Research on a Schiff base compound, 2-methoxy-4-((4-methoxyphenylimino)-methyl)phenol, demonstrated antioxidant activity using the DPPH method. researchgate.net This activity is attributed to the ability of the phenolic group to donate a hydrogen atom to radical species. researchgate.net Although this compound itself lacks a phenolic hydroxyl group, its derivatives could be designed to incorporate such functionalities, thereby imparting antioxidant properties.

Investigating Biological Target Interactions

Understanding how a compound interacts with its biological targets is fundamental to drug discovery. The mechanism of action of 2-hydroxy-4-methylnicotinic acid is believed to involve its interaction with specific molecular targets, where the hydroxyl and carboxyl groups play a key role in binding affinity. benchchem.com

In a broader sense, the topical application of methyl nicotinate, a related ester, causes vasodilation, which is thought to be mediated by the local release of prostaglandins. drugbank.com This suggests an interaction with the enzymes involved in prostaglandin (B15479496) synthesis. drugbank.com While this is a different compound, it highlights that nicotinic acid derivatives can interact with specific biological pathways.

Molecular docking studies on other compounds, such as 2-methoxy-4-vinylphenol (B128420) and benzofuran, have revealed their potential to interact with bacterial enzymes like DNA gyrase and lipoprotein LpxC, suggesting a mechanism for their antimicrobial effects. nih.gov Similar computational and experimental approaches could be employed to investigate the potential biological targets of this compound and its derivatives.

Biochemical and Biological Research Interactions Mechanisms of Action

Interaction with Biological Receptors (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

There is currently no specific information available in peer-reviewed scientific literature detailing the interaction of 2-Methoxy-4-methylnicotinic acid with nicotinic acetylcholine receptors (nAChRs) or any other biological receptors. The structural similarity of its nicotinic acid core to acetylcholine, the endogenous ligand for nAChRs, might suggest a potential for interaction. However, without experimental data, any such potential remains purely speculative. The nature of any interaction, whether as an agonist, antagonist, or allosteric modulator, has not been characterized.

Mechanisms of Enzyme Modulation or Inhibition

Detailed studies on the mechanisms by which this compound may modulate or inhibit enzymatic activity are not present in the available scientific literature. Research investigating its potential as an inhibitor for specific enzymes, including kinetic studies to determine the type and potency of inhibition (e.g., competitive, non-competitive), has not been publicly reported. Therefore, no data on its effects on enzyme function can be provided at this time.

Metabolic Transformation Pathways (Focus on Chemical Changes, not Toxicological Outcomes)

The metabolic fate of this compound in biological systems has not been described in the accessible scientific literature. Key metabolic transformations, such as Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) reactions, have not been documented for this specific compound. Consequently, information regarding the chemical changes it undergoes upon metabolism and the resulting metabolites is unavailable.

Biochemical Impact on Cellular Pathways and Processes

There is a lack of published research on the biochemical impact of this compound on cellular pathways and processes. Studies investigating its effects on signaling cascades, gene expression, or other fundamental cellular functions have not been reported. As a result, its influence on cellular physiology and biochemistry remains unknown.

Green Chemistry Approaches in 2 Methoxy 4 Methylnicotinic Acid Research

Sustainable Synthetic Methodologies

Sustainable synthetic methodologies in chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances. primescholars.com These approaches are integral to green chemistry and are increasingly being adopted in the pharmaceutical and chemical industries to create more efficient and environmentally benign processes. wordpress.com

Solvent-Free Reaction Conditions

Solvent-free, or neat, reactions are conducted without a solvent, which significantly reduces the generation of volatile organic compounds (VOCs) and the associated environmental and health hazards. researchgate.net This approach can lead to higher reaction rates, improved selectivity, and simpler purification processes. nih.gov For instance, a simple and efficient solvent-free protocol using boric acid as a catalyst has been developed for the synthesis of flunixin (B1672893) and other 2-(arylamino) nicotinic acid derivatives. nih.govresearchgate.net This method highlights the potential for greener synthesis of related compounds by eliminating the need for hazardous solvents. nih.gov Another study reports an environmentally friendly, solvent- and catalyst-free synthesis of various 2-anilino nicotinic acid derivatives, offering high yields in short reaction times. researchgate.netnih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat reactions, often resulting in dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govnih.gov This technique is recognized as a green chemistry tool because of its efficiency and lower energy consumption. researchgate.net While specific applications to 2-Methoxy-4-methylnicotinic acid are not reported, microwave irradiation has been successfully used for the synthesis of related compounds like 2-aminonicotinic acids from 2-chloronicotinic acid researchgate.net and 2-methyl-4-quinolinones under solvent-free conditions. asianpubs.org A patent also describes the use of microwaves for the synthesis of 2-methylnicotinate. google.com

Ultrasonication in Chemical Transformations

The use of ultrasound in chemical reactions, known as sonochemistry, can enhance reaction rates and yields. The phenomenon of acoustic cavitation, which creates localized high-pressure and high-temperature conditions, improves mass transfer and facilitates chemical transformations. researchgate.net This method is considered environmentally friendly as it can lead to shorter reaction times and lower energy consumption. researchgate.net Research has demonstrated the efficient synthesis of 4-alkoxy-2-methylquinolines and 2-methoxy-6-alkyl-1,4-benzoquinones using ultrasound, showcasing the potential of this technique for related heterocyclic compounds. nih.govnih.govresearchgate.net

Photo-Catalytic Approaches

Photo-catalysis uses light to activate a catalyst, which then drives a chemical reaction. This approach has the potential to be a highly sustainable method, particularly when using sunlight as the energy source. rsc.org Heterogeneous photocatalytic systems are being explored for green organic synthesis, although challenges in achieving high selectivity remain. rsc.org The development of photocatalysts that can be activated by visible light is a key area of research to improve the cost-effectiveness of this technology. rsc.org Currently, there is no specific literature detailing photo-catalytic methods for the synthesis of this compound.

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgnih.gov A high atom economy signifies a more sustainable process with less waste generation. rsc.org The concept, developed by Barry Trost, encourages the design of synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org

Reactions with high atom economy, such as additions and rearrangements, are preferred over those with low atom economy, like substitutions and eliminations, which generate stoichiometric byproducts. acs.org For example, the synthesis of ibuprofen (B1674241) was significantly improved by developing a new process with a much higher atom economy (77%) compared to the older method (40%). wordpress.com While specific atom economy calculations for the synthesis of this compound are not available, applying this principle would involve selecting reaction pathways that minimize the formation of byproducts, thus reducing waste and improving resource efficiency. rsc.orgnih.gov

Development of Eco-Friendly Catalytic Systems

The development of eco-friendly catalytic systems is crucial for sustainable chemistry. Catalysts are preferred over stoichiometric reagents because they are used in smaller quantities and can be recycled and reused, which minimizes waste. researchgate.net Green catalysts are typically characterized by high activity and selectivity, mild operating conditions, and the use of non-toxic, renewable materials. mrforum.com

Examples of eco-friendly catalysts include biocatalysts (enzymes), which operate under mild conditions with high specificity, and heterogeneous catalysts, which are easily separated from the reaction mixture. researchgate.net For instance, boric acid, an inexpensive and low-toxicity compound, has been used as an effective catalyst for the synthesis of 2-(arylamino)nicotinic acid derivatives under solvent-free conditions. nih.govresearchgate.net The development of catalysts from waste materials, such as converting waste oyster shells into CaO-based catalysts, is another innovative approach in this field. researchgate.net The design of novel catalysts for specific transformations remains a key goal in achieving more sustainable chemical production. researchgate.net

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Pathways for Enhanced Efficiency

The primary focus for the synthesis of 2-Methoxy-4-methylnicotinic acid and its esters is the enhancement of efficiency, safety, and scalability. Current methods often involve multi-step processes, including the esterification of a nicotinic acid precursor followed by methoxylation. evitachem.com One described route involves reacting 2-methoxy-4-methylpyridine (B11731) with methyl chloroformate. evitachem.com Another patented approach for a related compound, 2-methylnicotinate, highlights a method that avoids the use of malodorous acrolein, thereby improving production safety. This process involves reacting 1,1,3,3-tetramethoxypropane (B13500) or its ethoxy equivalent with an acid, followed by a condensation reaction with a β-aminocrotonic acid ester, achieving yields over 65% and purity exceeding 98%. google.com

Exploration of New Derivatization Chemistries

The true value of this compound lies in its capacity for derivatization, enabling the creation of a vast array of more complex molecules. The carboxylic acid and methoxy (B1213986) groups are primary sites for chemical modification. Standard derivatization includes the formation of amides, esters, and other functional groups.

Future explorations are venturing into more complex transformations. For instance, the core pyridine (B92270) ring can be subjected to reactions that introduce further substitutions or even fuse additional rings to the structure. Research into the synthesis of quinoxaline (B1680401) derivatives, for example, demonstrates how heterocyclic cores can be elaborated through reactions like acid-catalyzed cyclization and substitution, creating compounds with potential biological activities. mdpi.com Similarly, the derivatization of related nicotinic acid structures to form conformationally restricted analogues of nicotine (B1678760) showcases advanced synthetic strategies that could be adapted for this compound. nih.gov The goal is to generate novel molecular scaffolds that can be used to probe biological systems or create materials with unique properties.

| Original Functional Group | Potential Derivatization Reaction | Resulting Functional Group |

| Carboxylic Acid (-COOH) | Amide Coupling (e.g., with EDCI) | Amide (-CONH-R) |

| Carboxylic Acid (-COOH) | Esterification | Ester (-COO-R) |

| Carboxylic Acid (-COOH) | Reduction | Alcohol (-CH2OH) |

| Pyridine Ring | Electrophilic Substitution | Substituted Pyridine Ring |

Integration with High-Throughput Screening for Biological Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries against biological targets. nih.gov Derivatives of this compound are ideal candidates for inclusion in such libraries. By systematically modifying the core structure through the derivatization chemistries mentioned above, researchers can generate a diverse set of molecules for screening.

The future integration with HTS involves creating focused libraries of this compound derivatives designed to interact with specific classes of biological targets, such as kinases, G-protein coupled receptors, or ion channels. For example, HTS has been successfully used to guide treatment for multiple myeloma by testing a panel of compounds against patient-derived cells to identify effective therapies in real-time. nih.gov This approach, combining combinatorial synthesis of derivatives with HTS, accelerates the identification of lead compounds for drug development. The ultimate aim is to use this compound as a foundational scaffold to quickly generate and test novel chemical entities for therapeutic potential.

Advanced Analytical Characterization of Complex Derivatives

As the complexity of derivatives synthesized from 2-Methoxy-4-methylnicotinate increases, so does the need for sophisticated analytical techniques to confirm their structure and purity. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

Advanced methodologies are becoming crucial for unambiguous characterization. High-resolution mass spectrometry (HRMS), such as TOF-LC/MS, provides precise mass measurements essential for confirming elemental composition. rsc.org For complex stereoisomers, chiral chromatography combined with derivatization using chiral reagents can resolve and identify specific enantiomers. jfda-online.com Furthermore, techniques like two-dimensional NMR (e.g., COSY, HMBC, HSQC) are indispensable for elucidating the intricate connectivity of atoms in novel, complex derivatives. Predicted collision cross-section (CCS) values, calculated for different adducts, can also aid in structural confirmation by comparing theoretical data with experimental results from ion mobility-mass spectrometry. uni.lu

| Analytical Technique | Purpose in Characterization |

| 1D NMR (¹H, ¹³C) | Provides fundamental information on the chemical environment of hydrogen and carbon atoms. rsc.org |

| 2D NMR (COSY, HSQC, HMBC) | Elucidates the connectivity between atoms in complex molecules. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental formula. rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the analysis of volatile derivatives. nih.gov |

| Chiral Chromatography | Separates and analyzes enantiomers of chiral derivatives. jfda-online.com |

| X-ray Crystallography | Provides definitive three-dimensional structural information for crystalline solids. researchgate.net |

Expanding Applications in Material Science and Other Fields

While the primary application of this compound is in medicinal chemistry, its structural motifs hold potential for use in material science. Pyridine-based compounds are known to be used in the synthesis of polymers and organic light-emitting diode (OLED) materials. bldpharm.com The functional groups on this compound allow it to be incorporated as a monomer into polymer chains or as a ligand in the formation of metal-organic frameworks (MOFs).

Future research could explore the synthesis of polymers incorporating this moiety to study their thermal and mechanical properties. researchgate.net Additionally, derivatives could be investigated for their nonlinear optical (NLO) properties, as seen with other substituted aromatic compounds like 2-methoxy-4-nitroaniline. researchgate.netresearchgate.net The ability of the pyridine nitrogen to coordinate with metal ions also suggests potential applications in catalysis or as functional components in sensor technology. While still a nascent area of research for this specific compound, the foundational chemistry of its structure provides a strong basis for exploration in these advanced material applications.

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of 2-methoxy-4-methylnicotinic acid?

Answer:

Synthesis optimization typically involves systematic variation of reaction parameters such as temperature, solvent polarity, catalyst type, and stoichiometry. For example, analogous compounds (e.g., 4-methoxy-N-(2-phenylethyl)benzenecarbothioamide) are synthesized via reflux conditions using acid catalysts like sulfuric acid in polar aprotic solvents (e.g., DMF) . Researchers should employ Design of Experiments (DoE) to identify critical parameters affecting yield and purity. Reaction progress can be monitored via TLC or HPLC, with intermediate isolation steps to minimize side reactions.

Basic: How can researchers characterize the structural integrity of this compound post-synthesis?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and methyl (-CH₃) substituent positions on the nicotinic acid backbone .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₈H₉NO₃) and rule out isotopic impurities.

- X-ray Crystallography : For crystalline derivatives, compare bond angles/distances with computational models (e.g., ChemSpider data for analogous structures) .

Basic: What solvent systems are optimal for improving the solubility of this compound in experimental setups?

Answer:

Polar solvents like DMSO or methanol are preferred due to the compound’s carboxylic acid group and aromatic methoxy substituents. Pre-solubility screening using Hansen Solubility Parameters (HSP) can guide solvent selection. For in vitro studies, buffered aqueous solutions (pH 7.4) with co-solvents (<5% DMSO) are recommended to maintain bioavailability while avoiding precipitation .

Advanced: How can researchers resolve contradictions in reaction mechanisms during the derivatization of this compound?

Answer:

Mechanistic ambiguities (e.g., competing nucleophilic substitution vs. radical pathways) require:

- Kinetic Isotope Effect (KIE) Studies : Differentiate between proton transfer and electron transfer steps.

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., using Gaussian 16) to map transition states and energy barriers .

- Isotopic Labeling : Track methoxy group migration using ¹⁸O-labeled reagents .

Advanced: What methodologies assess the stability of this compound under varying pH and thermal conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at elevated temperatures (40–80°C). Monitor degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., melting point >270°C for structurally similar acids) .

- pH-Dependent Stability : Use UV-Vis spectroscopy to track absorbance changes at λmax under physiological pH ranges (1.2–7.4) .

Advanced: How can computational models predict the physicochemical properties of this compound?

Answer:

- QSPR Models : Corrogate experimental data (e.g., logP, pKa) with software like ACD/Percepta to predict solubility and partition coefficients .

- Molecular Dynamics (MD) Simulations : Analyze hydration shells and diffusion coefficients in biological membranes using GROMACS .

- In Silico Toxicity : Platforms like ProTox-II evaluate potential cytotoxicity based on structural alerts (e.g., methoxy group metabolic liabilities) .

Advanced: What strategies mitigate batch-to-batch variability in this compound during scale-up?

Answer:

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression .

- Quality-by-Design (QbD) : Define Critical Quality Attributes (CQAs) like particle size distribution and crystallinity.

- Statistical Control Charts : Track impurity profiles (e.g., residual solvents) across batches using HPLC-UV .

Advanced: How can researchers establish structure-activity relationships (SAR) for this compound derivatives?

Answer:

- Analog Synthesis : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and assay biological activity (e.g., enzyme inhibition) .

- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data.

- Crystallographic Studies : Resolve ligand-protein complexes (e.g., via X-ray or cryo-EM) to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.